Higher Catalytic Turnover (kcat) and Subnanomolar Affinity for a Bacterial GGT Isoform vs. L-gamma-glutamyl-3-carboxy-4-nitroanilide
For the recombinant γ-glutamyltranspeptidase from Bacillus licheniformis (BLrGGT), L-gamma-Glutamyl-P-nitroanilide demonstrates a high catalytic efficiency. Steady-state kinetic analysis revealed a kcat of 105 s⁻¹ and a Km of 21 µM [1]. This is in stark contrast to data from other systems where the 3-carboxy derivative (L-gamma-glutamyl-3-carboxy-4-nitroanilide) exhibits significantly lower affinity, with reported Km values of 0.64 mM for human serum GGT [2]. While these data are from different enzyme sources (a cross-study comparison), they illustrate a general trend that the 4-nitroanilide analog often exhibits higher affinity and catalytic turnover than its carboxylated counterpart, making it the preferred substrate for applications requiring maximal sensitivity and rapid signal generation, such as in high-throughput screening or biosensor development.
| Evidence Dimension | Enzyme Kinetics (kcat and Km) |
|---|---|
| Target Compound Data | kcat = 105 s⁻¹; Km = 21 µM (for BLrGGT) |
| Comparator Or Baseline | L-gamma-glutamyl-3-carboxy-4-nitroanilide; Km = 0.64 mM (for human serum GGT) |
| Quantified Difference | Km is ~30-fold higher for the 3-carboxy derivative in the comparator system. |
| Conditions | BLrGGT assay: 100 mM Tris–HCl buffer (pH 8.0) at 40 °C [1]; Serum GGT assay: glycylglycine acceptor, pH not specified, 37°C [2]. |
Why This Matters
This difference in Km has direct implications for assay design; the 4-nitroanilide substrate enables saturating conditions at lower concentrations, reducing cost and potential substrate inhibition, while its higher kcat provides a stronger, faster signal, critical for time-sensitive or high-throughput applications.
- [1] Lin, L. L., Chou, P. R., Hua, Y. W., & Hsu, W. H. (2006). Overexpression, one-step purification, and biochemical characterization of a recombinant γ-glutamyltranspeptidase from Bacillus licheniformis. Applied Microbiology and Biotechnology, 73(1), 103-112. View Source
- [2] Theodorsen, L., & Strømme, J. H. (1976). Gamma-Glutamyl-3-carboxy-14-nitroanilide: the substrate of choice for routine determinations of gamma-glutamyl-transferase activity in serum? Clinica Chimica Acta, 72(2), 205-210. View Source
